2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a phenyl ring substituted with fluorine and difluoromethoxy groups, and a dioxaborolane ring substituted with four methyl groups .
Synthesis Analysis
The synthesis of such compounds often involves palladium-catalyzed direct arylation . The reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a phenyl ring with fluorine and difluoromethoxy substituents, and a dioxaborolane ring with four methyl substituents .
Scientific Research Applications
Synthesis of Novel Derivatives and Applications in LCD Technology
A series of novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane have been synthesized. These derivatives, with potential applications in Liquid Crystal Display (LCD) technology, are currently being tested for therapeutic applications in Neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Precision Synthesis in Polymerization
The Suzuki-Miyaura coupling polymerization process was optimized using a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to the development of polymers with high regioregularity and molecular weight control. This advancement is crucial for precision synthesis in the field of polymer science (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Development of Boron-Containing Stilbene Derivatives
Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, showing promise as lipogenesis inhibitors and potential lead compounds for lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Applications in Fluorescence Probes and Detection Techniques
A series of boronate ester fluorescence probes were synthesized using derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These probes, designed for detecting hydrogen peroxide, demonstrate the utility of these compounds in advanced sensing and detection applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Enhancing Brightness in Nanoparticle Applications
The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of heterodifunctional polyfluorenes led to the creation of nanoparticles with enhanced brightness and tunable fluorescence. This finding has significant implications for the development of advanced materials in nanotechnology and photonics (Fischer, Baier, & Mecking, 2013).
properties
IUPAC Name |
2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(15)7-10(9)18-11(16)17/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUNEWWXRQKTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1403988-78-2 | |
Record name | 2-[2-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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